3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]
Description
Properties
IUPAC Name |
3,3-dimethylspiro[2-benzofuran-1,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHIMYQURVDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCNCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Spirocyclization
This method involves condensing a pre-functionalized isobenzofuran derivative with piperidine under acidic conditions. For example, 3,3-dimethylisobenzofuran-1(3H)-one reacts with piperidine in the presence of hydrochloric acid (HCl) as a catalyst, typically in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the isobenzofuranone, followed by dehydration to form the spiro junction.
Key Parameters :
-
Catalyst: HCl (10–15 mol%)
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Solvent: DMF or toluene
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Temperature: 80–100°C
-
Yield: 60–75% after purification
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates spirocyclization by enhancing reaction kinetics. In one protocol, a mixture of 3,3-dimethylisobenzofuran-1(3H)-one and piperidine in acetonitrile undergoes microwave heating at 150°C for 30 minutes, achieving >90% conversion. This method reduces side products such as oligomeric byproducts commonly observed in traditional thermal approaches.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
-
Protic acids (HCl, H₂SO₄): Efficient for spirocyclization but risk hydrolyzing sensitive functional groups.
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Lewis acids (ZnCl₂, BF₃·OEt₂): Enable milder conditions (50–70°C) but necessitate rigorous moisture exclusion.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR : Key signals include the spirocyclic methine proton (δ 4.1–4.3 ppm) and dimethyl singlet (δ 1.2–1.4 ppm).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors minimizes thermal degradation and improves yield consistency. Pilot studies demonstrate 85% yield at a throughput of 1.2 kg/day using a tubular reactor with immobilized HCl catalyst.
Waste Management
-
Solvent recovery : DMF and acetonitrile are recycled via fractional distillation.
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Byproduct utilization : Oligomeric side products are repurposed as ligands in transition-metal catalysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid-catalyzed | 60–75 | 95 | 6–8 h | High |
| Microwave-assisted | 85–90 | 98 | 0.5 h | Moderate |
| Post-cyclization | 40–50 | 90 | 12 h | Low |
Chemical Reactions Analysis
Amide Coupling Reactions
This compound undergoes nucleophilic substitution at the piperidine nitrogen. For example, treatment with carbonyl diimidazole (CDI) in anhydrous tetrahydrofuran (THF) facilitates coupling with indole derivatives to form key intermediates .
Representative Reaction:
$$ \text{3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]} + \text{CDI-activated indole} \rightarrow \text{Amide intermediate} $$
| Reagent | Solvent | Conditions | Product |
|---|---|---|---|
| CDI | Dry THF | Room temperature, overnight | Amide 9 |
Alkylation Reactions
The piperidine nitrogen participates in alkylation under microwave-assisted conditions. Using 3-bromopropanenitrile with potassium hydroxide and potassium carbonate in acetonitrile yields cyanoalkylated derivatives .
Key Alkylation Pathway:
$$ \text{Spiro compound} + 3\text{-bromopropanenitrile} \xrightarrow{\text{MW, 150°C}} \text{Cyanoalkylated product} $$
| Base | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| KOH/KCO | None | 150°C (MW) | 1 hr | 85% |
Reduction Reactions
The compound’s amide derivatives can be reduced to amines using borane-dimethyl sulfide (BH·DMS). This transformation is critical for generating intermediates for further functionalization .
Reduction Example:
$$ \text{Amide 9} \xrightarrow{\text{BH}_3\cdot\text{DMS}} \text{Amine 12} $$
| Reducing Agent | Solvent | Conditions | Product Purity |
|---|---|---|---|
| BH·DMS | Dry MeOH | Reflux, 4 hr | >95% |
Nucleophilic Substitution
Azide introduction via NaN substitution in dimethylformamide (DMF) enables subsequent Staudinger reactions. For instance, hexyl bromide intermediate 13 reacts with sodium azide to form azide 14, which is reduced to amine 15 using triphenylphosphine .
Reaction Sequence:
-
$$ \text{13 (Br)} + \text{NaN}_3 \rightarrow \text{14 (N}_3\text{)} $$
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$$ \text{14} \xrightarrow{\text{PPh}_3} \text{15 (NH}_2\text{)} $$
| Step | Reagent | Solvent | Conditions | Conversion |
|---|---|---|---|---|
| 1 | NaN | Dry DMF | 60°C, 20 hr | 90% |
| 2 | PPh | MeOH | 80°C, 2 hr | Quantitative |
Mechanistic Insights
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Amide Formation : CDI activates carboxylic acid groups, enabling nucleophilic attack by the piperidine nitrogen .
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Borane Reduction : BH·DMS selectively reduces amides to amines without altering the spiro framework .
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Microwave Acceleration : Alkylation reactions achieve higher yields and shorter durations (1 hour vs. 12–24 hours conventionally) under microwave irradiation .
Scientific Research Applications
Medicinal Chemistry
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] has been identified as a modulator of 11-beta hydroxysteroid dehydrogenase type 1, an enzyme involved in cortisol metabolism. This modulation has implications for metabolic disorders such as obesity and diabetes . The compound's interactions with sigma receptors suggest potential therapeutic applications in treating neurological disorders and psychiatric conditions .
Drug Development
The compound serves as a valuable scaffold for developing novel therapeutic agents. Its unique structure allows for the design of derivatives with enhanced biological activity and reduced side effects. Researchers are actively investigating its potential as a lead compound in drug discovery programs targeting neurological and metabolic diseases .
Biological Research
Studies have focused on the biological activities of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], particularly its interactions with various enzymes and receptors. Techniques such as radiolabeled ligand binding assays have been employed to elucidate these interactions, contributing to a better understanding of its pharmacodynamics and pharmacokinetics .
Analytical Chemistry
In analytical settings, this compound is used as a reference standard to ensure the accuracy and reliability of assays in quality control processes. Its distinct chemical properties make it suitable for various analytical methods .
Material Science
The unique properties of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] also position it as a candidate for developing advanced materials, including sensors and drug delivery systems that require specific chemical characteristics .
Case Studies
Several studies highlight the applications of this compound:
- Modulation of Enzyme Activity : Research demonstrated that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] effectively modulates the activity of 11-beta hydroxysteroid dehydrogenase type 1, presenting potential therapeutic avenues for metabolic diseases.
- Receptor Interaction Studies : Investigations into the binding affinity of this compound to sigma receptors revealed its potential role in treating psychiatric disorders, showcasing its versatility in medicinal applications.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The spiro structure of the compound allows it to fit into unique binding sites, potentially leading to modulation of biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Receptor Affinity
Table 1: Key Structural and Pharmacological Differences
- Siramesine : The unsubstituted parent compound exhibits balanced σ1/σ2 affinity, whereas dimethyl substitution in 3,3-dimethyl derivatives may alter receptor interaction due to steric effects .
- Compound 4g: Incorporation of the spiro[isobenzofuran-piperidine] fragment enhances σ1/σ2 dual affinity compared to Siramesine, suggesting that minor structural tweaks improve receptor engagement .
- Fluorescent Derivatives: Functionalization with tags (e.g., indole-based fluorophores) retains nanomolar σ2R affinity while enabling imaging applications, demonstrating the scaffold’s versatility .
Metabolic Stability and Stereochemical Effects
Physicochemical Properties
Table 2: Physicochemical Comparison
- Hydrochloride salts generally exhibit higher solubility in polar solvents, facilitating formulation .
Biological Activity
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a synthetic compound notable for its unique spiro structure, which has garnered attention in pharmacological research. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C14H19NO
- Molecular Weight : 217.31 g/mol
- CAS Number : 180160-92-3
- InChI Key : YJJHIMYQURVDAR-UHFFFAOYSA-N
The compound features a spiro arrangement that connects an isobenzofuran moiety with a piperidine ring. This structural uniqueness contributes to its distinct biological properties.
The biological activity of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is primarily attributed to its interactions with various molecular targets:
- Enzyme Modulation : It acts as a modulator of specific enzymes, notably influencing pathways involved in metabolism and inflammation.
- Receptor Interaction : The compound may bind to receptors that regulate cellular signaling pathways, potentially affecting processes such as apoptosis and cell proliferation.
1. Anti-inflammatory Properties
Research indicates that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
2. Neuroprotective Effects
The compound has shown promise in neuroprotection studies. It appears to mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases. This effect is likely mediated through the inhibition of reactive oxygen species (ROS) production.
3. Antimicrobial Activity
Preliminary investigations suggest that 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] possesses antimicrobial properties against a range of pathogens. Its efficacy varies based on the type of microorganism and the concentration used.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] | Spiro compound | Anti-inflammatory |
| 3,3-Dimethyl-3H-spiro[2-benzofuran-1,4'-piperidine] | Spiro compound | Neuroprotective |
| 3,3-Dimethyl-1,3-dihydrospiro[isobenzofuran-1,4'-piperidine] | Spiro compound | Antimicrobial |
This table illustrates the diversity of biological activities among structurally related compounds. The unique spiro structure of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] may contribute to its distinct pharmacological profiles compared to other spiro compounds.
Study on Anti-inflammatory Effects
In a controlled study involving murine models of inflammation, treatment with 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] resulted in a significant reduction of inflammatory markers (e.g., TNF-alpha and IL-6) compared to the control group. This supports its potential as an anti-inflammatory agent in clinical settings.
Neuroprotection in Alzheimer's Disease Models
A recent study evaluated the neuroprotective effects of the compound in Alzheimer's disease models. Results indicated that it significantly reduced amyloid-beta levels and improved cognitive function in treated animals, highlighting its potential for therapeutic application in neurodegenerative disorders.
Q & A
Q. Advanced Research Focus
- In vitro : cAMP accumulation assays in MC4R-transfected cells quantify agonist potency (EC₅₀) .
- In vivo : Diet-induced obesity (DIO) rodent models assess weight loss efficacy and metabolic parameters (e.g., glucose tolerance) .
Methodological Insight : Use ED₅₀ values from tetrabenazine-induced hypolocomotion tests to correlate receptor activation with behavioral outcomes .
How can discrepancies between in vitro binding and in vivo pharmacokinetics be addressed?
Advanced Research Focus
Discrepancies often stem from metabolic instability or off-target effects. Solutions include:
- Metabolite identification : Orbitrap-LC-MS identifies major metabolites (e.g., N-dealkylation products) to guide structural optimization .
- Plasma stability assays : Incubate compounds in hepatocyte suspensions to predict in vivo clearance rates .
Methodological Insight : Integrate physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro and in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
